molecular formula C22H20N4O2S2 B11071269 2-Phenyl-3-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]quinoxaline

2-Phenyl-3-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]quinoxaline

Cat. No.: B11071269
M. Wt: 436.6 g/mol
InChI Key: GOYRYLZRRCNYPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoxaline with 4-(2-thienylsulfonyl)piperazine under controlled conditions . The reaction is often catalyzed by palladium complexes and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted derivatives .

Scientific Research Applications

2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound may also interact with neurotransmitter receptors, contributing to its neurological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENYL-3-[4-(2-THIENYLSULFONYL)PIPERAZINO]QUINOXALINE is unique due to its combination of a quinoxaline core with a phenyl group and a piperazine ring bearing a thienylsulfonyl moiety.

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

2-phenyl-3-(4-thiophen-2-ylsulfonylpiperazin-1-yl)quinoxaline

InChI

InChI=1S/C22H20N4O2S2/c27-30(28,20-11-6-16-29-20)26-14-12-25(13-15-26)22-21(17-7-2-1-3-8-17)23-18-9-4-5-10-19(18)24-22/h1-11,16H,12-15H2

InChI Key

GOYRYLZRRCNYPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5

Origin of Product

United States

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